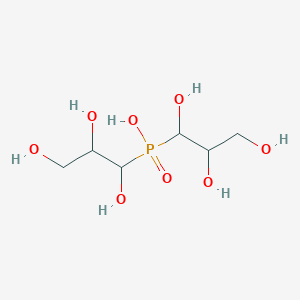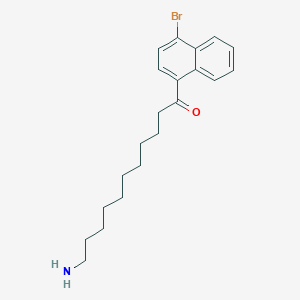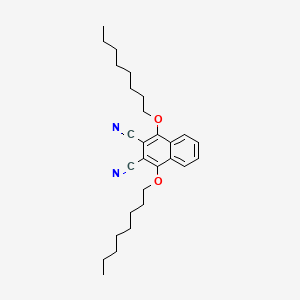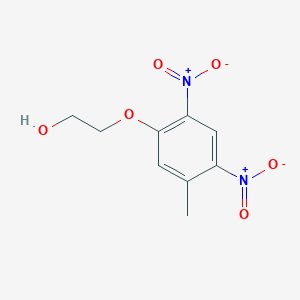
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol is an organic compound with a complex structure that includes a phenoxy group substituted with methyl and dinitro groups
Méthodes De Préparation
The synthesis of 2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol typically involves the reaction of 2,4-dinitrochlorobenzene with monosodium ethylene glycolate. The reaction proceeds under controlled conditions to yield the desired product. The process can be summarized as follows:
Formation of Monosodium Ethylene Glycolate: This is achieved by reacting ethylene glycol with sodium hydroxide.
Reaction with 2,4-Dinitrochlorobenzene: The monosodium ethylene glycolate is then reacted with 2,4-dinitrochlorobenzene to form this compound.
Analyse Des Réactions Chimiques
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Applications De Recherche Scientifique
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on cellular processes.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the phenoxy group can interact with various enzymes, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol can be compared with similar compounds such as:
2-(2,4-Dinitrophenoxy)ethanol: Similar structure but lacks the methyl group.
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole: Contains an imidazole ring, making it structurally different but functionally similar in some applications.
1-(4,5-Methylenedioxy-2-nitrophenol)ethan-2-ol: Contains a methylenedioxy group, offering different chemical properties.
Propriétés
Numéro CAS |
113715-26-7 |
|---|---|
Formule moléculaire |
C9H10N2O6 |
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
2-(5-methyl-2,4-dinitrophenoxy)ethanol |
InChI |
InChI=1S/C9H10N2O6/c1-6-4-9(17-3-2-12)8(11(15)16)5-7(6)10(13)14/h4-5,12H,2-3H2,1H3 |
Clé InChI |
NEBGWJQYKZVBOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



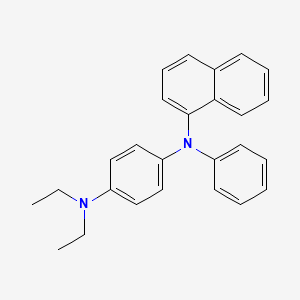
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
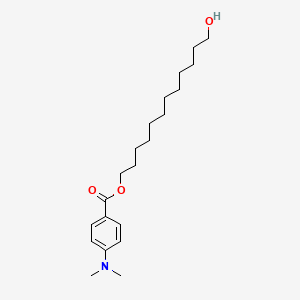
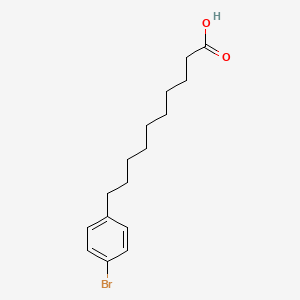
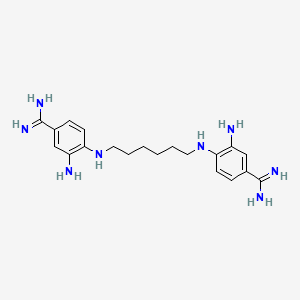
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
